4-(2-Naphthyl)-4-oxobutanoic acid
Overview
Description
4-(2-Naphthyl)-4-oxobutanoic acid is a chemical compound that features a naphthyl group attached to a butanoic acid moiety. The structure of similar compounds has been characterized by various spectroscopic methods, including FT-IR, NMR, and single crystal X-ray diffraction, which provide detailed information about the molecular structure and confirm the identity of synthesized materials .
Synthesis Analysis
The synthesis of related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves ring-opening reactions of itaconic anhydride with aminoacetophenone derivatives . Another similar compound, N-1-Naphthyl-3-oxobutanamide, is synthesized and used as a precursor in the synthesis of various heterocyclic compounds, demonstrating the versatility of naphthyl-containing butanoic acids in organic synthesis .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using single crystal X-ray diffraction. For instance, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid belongs to the triclinic unit cell, with specific unit cell dimensions and space group parameters . The structure of 4-(2-Naphthyl)butanoic acid itself crystallizes in a centrosymmetric space group, with hydrogen bonds forming cyclic dimers and a distinctive arrangement of aromatic rings and aliphatic chains .
Chemical Reactions Analysis
The reactivity of naphthyl-containing butanoic acids is highlighted by their ability to undergo various chemical transformations. For example, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine derivatives, which can further react to form a wide array of heterocyclic compounds, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are studied using different analytical techniques. The thermal stability is assessed by thermal analysis methods such as DTA and TGA . The vibrational wavenumbers, computed using HF and DFT methods, provide insights into the vibrational properties of the molecules . Additionally, the molecular electrostatic potential, HOMO and LUMO analysis, and first hyperpolarizability are investigated to understand the electronic properties and stability of the molecule .
Safety And Hazards
While specific safety and hazard information for “4-(2-Naphthyl)-4-oxobutanoic acid” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
The future directions for “4-(2-Naphthyl)-4-oxobutanoic acid” and related compounds could involve designing new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
4-naphthalen-2-yl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKLCZIMSAHQDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277380 | |
Record name | 4-(2-Naphthyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthyl)-4-oxobutanoic acid | |
CAS RN |
1590-22-3 | |
Record name | 1590-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1590-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-Naphthyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | γ-Oxo-2-naphthalenebutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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